

# commercial availability of (S)-tert-butyl 4-aminoazepane-1-carboxylate

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## Compound of Interest

Compound Name: (S)-tert-butyl 4-aminoazepane-1-carboxylate

Cat. No.: B1452604

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An In-Depth Technical Guide to **(S)-tert-butyl 4-aminoazepane-1-carboxylate**: Commercial Availability, Synthesis, and Application

**Authored by: A Senior Application Scientist**

## Introduction

In the landscape of modern medicinal chemistry, the demand for structurally diverse and stereochemically defined building blocks is paramount. **(S)-tert-butyl 4-aminoazepane-1-carboxylate**, a chiral seven-membered heterocyclic compound, has emerged as a critical intermediate for the synthesis of complex pharmaceutical agents. Its azepane core provides a flexible yet constrained three-dimensional scaffold that is increasingly exploited by researchers to design novel therapeutics, particularly for neurological and psychiatric disorders.<sup>[1][2]</sup>

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, key properties, synthetic considerations, and applications of this versatile molecule. The strategic placement of a Boc-protected amine on the azepane ring and a free primary amine at the C4 position makes it an exceptionally valuable synthon, allowing for sequential and regioselective chemical modifications. This dual functionality is fundamental to its role in constructing diverse molecular architectures and accelerating the drug discovery pipeline.<sup>[2]</sup>

## Chemical Identity and Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of any successful research endeavor. **(S)-tert-butyl 4-aminoazepane-1-carboxylate** is identified by the CAS Number 878630-84-3.[3] Note that the racemic form is associated with CAS Number 196613-57-7.[4][5]

## Key Properties Summary

The following table summarizes the essential properties of the (S)-enantiomer.

Property	Value	Source(s)
CAS Number	878630-84-3	Pharmaffiliates[3]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[4]
Molecular Weight	214.31 g/mol	Pharmaffiliates[3]
Appearance	White Powder (typical)	EAST CHEMSOURCES[5]
Purity	≥95% (typical commercial grade)	AK Scientific, Inc.[6]
Storage Conditions	2-8°C, Refrigerator, Inert Atmosphere	Pharmaffiliates, BLD Pharm[3][7]

## Synonyms

For literature and database searches, a variety of synonyms are used interchangeably:

- **(S)-tert-Butyl 4-aminoazepane-1-carboxylate**[3][6]
- tert-Butyl (4S)-4-aminoazepane-1-carboxylate[3]
- (4S)-1-Boc-4-aminoazepane[6]
- 1,1-Dimethylethyl (4S)-4-aminohexahydro-1H-azepine-1-carboxylate[3]

## Commercial Availability and Procurement

**(S)-tert-butyl 4-aminoazepane-1-carboxylate** is readily available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities from milligrams to kilograms.

## Table of Commercial Suppliers

The following table provides a non-exhaustive list of suppliers. Researchers should verify current stock and purity specifications directly with the vendor.

Supplier	Product/Catalogue Number	Purity/Specification
AK Scientific, Inc.	C1035	95%
Pharmaffiliates	PA 27 0022394	Not specified
TaiChem Taizhou Ltd.	Not specified	Pharmacy Grade
BLD Pharm	BD00798767	Not specified
Oakwood Chemical	046249	Not specified
Chem-Impex	28553	Not specified

## Procurement Insights

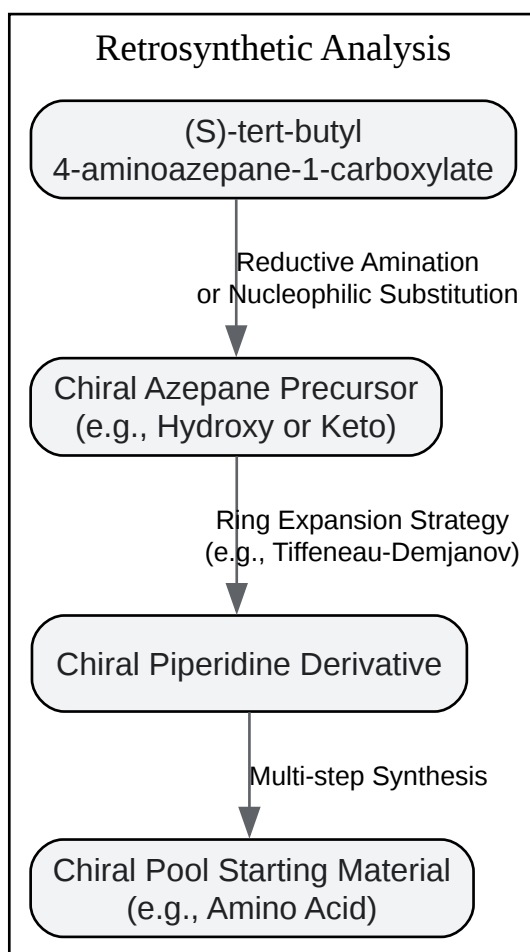
When sourcing this building block, the key consideration is stereochemical purity. For applications in developing chiral drug candidates, ensuring a high enantiomeric excess (e.e.) is critical, as the biological activity of the final compound is often dependent on its stereochemistry. It is advisable to request a Certificate of Analysis (CofA) that includes chiral HPLC or SFC data to validate the enantiopurity of the supplied material.

## Synthesis and Stereochemical Control

The synthesis of chiral azepanes like **(S)-tert-butyl 4-aminoazepane-1-carboxylate** requires robust methods for controlling stereochemistry. While specific, proprietary industrial-scale syntheses are not publicly detailed, established academic strategies provide insight into their construction. Methods often involve the stereoselective and regioselective ring expansion of smaller, readily available chiral precursors like piperidines.[8]

## Conceptual Synthetic Workflow

A plausible retrosynthetic approach starts from a chiral piperidine derivative, leveraging its defined stereocenter to guide the formation of the seven-membered azepane ring. The use of the tert-butoxycarbonyl (Boc) group is a deliberate choice; it is a stable protecting group under a wide range of reaction conditions but can be readily removed under acidic conditions without affecting other functional groups, providing essential orthogonality for multi-step synthesis.



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Caption: Retrosynthetic approach for chiral azepane synthesis.

## Key Experimental Consideration: Ring Expansion

The expansion of a piperidine ring to an azepane is a powerful strategy.<sup>[8]</sup> For instance, a reaction like the Tiffeneau-Demjanov rearrangement on a chiral 4-(aminomethyl)piperidine

derivative can proceed with high stereoselectivity. The choice of reagents and reaction conditions is critical to prevent racemization and ensure the desired regiochemical outcome. The inherent conformational flexibility of the seven-membered ring makes purification and characterization steps, such as NMR and chiral chromatography, essential to confirm the final structure and stereointegrity.

## Applications in Medicinal Chemistry

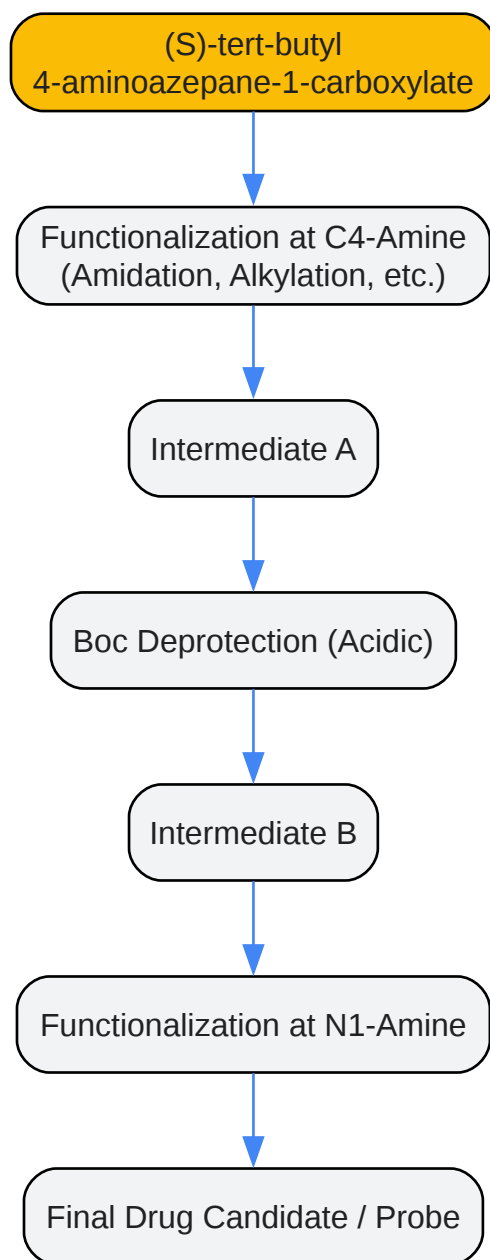
The azepane scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to present substituents in a defined three-dimensional arrangement, enabling precise interactions with biological targets.<sup>[1]</sup>

### Role as a Versatile Scaffold

**(S)-tert-butyl 4-aminoazepane-1-carboxylate** serves as a cornerstone for building more complex molecules. The primary amine at the C4 position is a nucleophilic handle for a wide array of chemical transformations, including:

- Amide bond formation
- Reductive amination
- Sulfonamide synthesis
- Urea and thiourea formation

The Boc-protected nitrogen allows for subsequent deprotection and functionalization at a later stage in the synthetic sequence. This strategic orthogonality is invaluable in constructing libraries of compounds for structure-activity relationship (SAR) studies.



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Caption: Synthetic utility workflow of the title compound.

## Specific Therapeutic Targets

This building block has been instrumental in the development of selective antagonists for the somatostatin receptor 5 (SST5), highlighting its utility in creating targeted therapies.[3]

Furthermore, the broader class of chiral azepanes has shown significant potential as modulators of central nervous system (CNS) targets, including monoamine transporters (DAT,

NET, SERT) and sigma receptors, which are implicated in various neuropsychiatric disorders.  
[\[1\]](#)

## Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

## Hazard Identification

According to GHS classifications found in safety data sheets, **(S)-tert-butyl 4-aminoazepane-1-carboxylate** presents the following hazards:

- H315: Causes skin irritation.[\[4\]](#)[\[6\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)[\[6\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)[\[6\]](#)

## Recommended Handling Protocols

A self-validating safety protocol involves consistent adherence to the following precautionary measures:

- Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[6\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE):
  - Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[\[6\]](#)
  - Use safety glasses or goggles to protect against eye irritation.[\[6\]](#)
  - A lab coat is mandatory to protect personal clothing.
- Hygiene: Wash hands thoroughly after handling.[\[6\]](#)
- First Aid:

- If on skin: Wash with plenty of soap and water.[6]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

## Storage

To ensure long-term stability, the compound should be stored in a tightly-closed container in a refrigerator at 2-8°C.[3] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air or moisture.[7]

## Conclusion

**(S)-tert-butyl 4-aminoazepane-1-carboxylate** is a high-value, commercially accessible chiral building block that serves as a powerful tool for drug discovery and development. Its unique seven-membered ring structure, combined with strategically placed and orthogonally protected amino groups, provides medicinal chemists with a versatile scaffold for synthesizing novel compounds with therapeutic potential, particularly in the CNS domain. A thorough understanding of its properties, synthetic origins, and handling requirements, as outlined in this guide, enables researchers to effectively and safely integrate this important intermediate into their research programs.

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